molecular formula C6H12AlN3O6 B7972393 Aluminium triglycinate CAS No. 52729-29-0

Aluminium triglycinate

Cat. No.: B7972393
CAS No.: 52729-29-0
M. Wt: 249.16 g/mol
InChI Key: RUJUQAPQALJUPC-UHFFFAOYSA-K
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Description

Aluminium triglycinate (CAS 13682-92-3), also known as aluminium tris(2-aminoacetate), is a coordination complex formed by aluminium ions (Al³⁺) and glycinate ligands (NH₂CH₂COO⁻) in a 1:3 molar ratio . Its structure involves triglycine molecules chelating the Al³⁺ center via both nitrogen (κN) and oxygen (κO) atoms, forming a stable octahedral geometry . This compound is synthesized through reactions between aluminium salts (e.g., AlCl₃ or Al(OH)₃) and glycine under controlled pH conditions .

Primarily used as an antacid, this compound neutralizes gastric acid and is employed in treating peptic ulcers. Its approval for medical use dates back to 1955, with studies highlighting its prolonged buffering capacity at physiological pH .

Properties

IUPAC Name

aluminum;2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5NO2.Al/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJUQAPQALJUPC-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12AlN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200702
Record name Aluminium triglycinate
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Molecular Weight

249.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52729-29-0, 56571-59-6
Record name Tris(glycinato-κN,κO)aluminum
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Record name Aluminium triglycinate
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Record name Aluminium triglycinate
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Record name Aluminium triglycinate
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Record name Aluminium triglycinate
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Record name ALUMINIUM TRIGLYCINATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium triglycinate can be synthesized through the reaction of aluminium salts, such as aluminium chloride or aluminium sulfate, with glycine in an aqueous solution. The reaction typically involves dissolving the aluminium salt in water and then adding glycine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows: [ \text{AlCl}_3 + 3 \text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{Al(NH}_2\text{CH}_2\text{COO})_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product’s quality. Industrial production often employs continuous reactors to maintain consistent reaction conditions and optimize yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of aluminium oxide and other by-products.

    Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions, such as in the presence of reducing agents like hydrogen gas.

    Substitution: The glycine ligands in this compound can be substituted by other ligands in the presence of competing ligands. This can lead to the formation of different aluminium complexes.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can replace glycine in the complex.

Major Products Formed:

    Oxidation: Aluminium oxide (Al2O3).

    Reduction: Aluminium metal (Al).

    Substitution: Aluminium complexes with different ligands.

Scientific Research Applications

Pharmaceutical Applications

  • Antacid Properties : Aluminium triglycinate is widely used in the formulation of antacids due to its ability to neutralize gastric acid. It is often preferred over other aluminium salts because of its lower gastrointestinal side effects. Research indicates that it effectively alleviates symptoms of heartburn and indigestion by increasing the pH of gastric contents .
  • Chelation Therapy : The compound's chelating properties allow it to bind with other metal ions, which can be beneficial in detoxifying heavy metals from the body. This application is particularly relevant in cases of aluminium toxicity, where this compound may help reduce the bioavailability of harmful aluminium ions .

Cosmetic Formulations

This compound is incorporated into cosmetic products as a stabilizer and thickening agent. Its compatibility with various formulations enhances the texture and stability of creams and lotions. Additionally, it may contribute to skin hydration and protection against environmental stressors .

Food Industry

In food applications, this compound serves as an additive that can enhance the stability of certain food products. It acts as a preservative by binding with undesirable metal ions that could catalyze spoilage reactions .

Table 1: Comparison of this compound with Other Aluminium Compounds

PropertyThis compoundAluminium HydroxideAluminium Sulfate
SolubilityModerateLowHigh
Antacid EffectivenessHighModerateLow
Gastrointestinal Side EffectsLowModerateHigh
Chelation AbilityModerateLowHigh

Case Study 1: Efficacy as an Antacid

A clinical trial conducted on patients suffering from gastroesophageal reflux disease (GERD) demonstrated that those treated with this compound experienced a significant reduction in symptoms compared to a placebo group. The study highlighted its effectiveness in providing rapid relief from acidity-related discomfort .

Case Study 2: Cosmetic Stability

A formulation study evaluated the use of this compound in skincare products. Results indicated that incorporating this compound improved the viscosity and stability of emulsions over time, making it suitable for long-term cosmetic use .

Mechanism of Action

The mechanism of action of aluminium triglycinate primarily involves its ability to neutralize stomach acid. The glycine molecules in the complex act as buffering agents, while the aluminium ion reacts with hydrochloric acid in the stomach to form aluminium chloride and water. This reaction helps to reduce the acidity in the stomach, providing relief from symptoms associated with excess stomach acid.

Comparison with Similar Compounds

Table 1: Thermodynamic Parameters of Triglycinate Complexes

Parameter This compound Ni(II) Triglycinate (NiL⁺)
ΔrH° (kJ/mol) -215 ± 10* -189 ± 8
ΔrG° (kJ/mol) -198 ± 9* -173 ± 7
ΔrS° (J/mol·K) +57 ± 5* +42 ± 4

*Estimated from analogous Al(III)-ligand systems .

This compound’s higher negative ΔrG° and ΔrH° indicate greater thermodynamic stability compared to Ni(II) complexes, likely due to stronger Al³⁺-ligand electrostatic interactions.

Structural and Solvation Behavior: this compound vs. Al(III)-Oxalate

Density functional theory (DFT) studies on Al(III)-oxalate complexes highlight structural contrasts. Al-oxalate adopts a bidentate binding mode with shorter Al-O bonds (1.85 Å) compared to Al-N bonds (1.98 Å) in triglycinate . Additionally, triglycinate’s chelation via N and O enhances kinetic inertness, reducing ligand displacement in aqueous media.

Table 2: Structural Features of Al(III) Complexes

Feature This compound Al(III)-Oxalate
Bond Length (Al-Ligand) 1.98 Å (N), 1.91 Å (O) 1.85 Å (O)
Coordination Geometry Octahedral Distorted Octahedral
Water-Exchange Rate (s⁻¹) 1.2 × 10³ 2.5 × 10⁴

The slower water-exchange rate of this compound underscores its superior hydrolytic stability, making it more suitable for prolonged physiological action compared to oxalate complexes.

Solvation Free Energy in Aqueous Media

Triglycine solvation studies in urea solutions () provide indirect insights. The solvation free energy shift (ΔGₜ) for triglycine in urea is -2.3 kJ/mol, suggesting moderate hydrophilicity . For this compound, the presence of charged Al³⁺ likely enhances solubility in polar solvents, though experimental ΔGₜ data remains scarce.

Biological Activity

Aluminium triglycinate is a compound of increasing interest due to its potential biological activities and implications in human health. This article explores the biological activity of this compound, focusing on its interaction with biomolecules, neurotoxicity, and potential therapeutic applications.

Overview of this compound

This compound is formed by the coordination of aluminium ions with glycine, an amino acid. This compound is often studied in the context of aluminium's broader biological effects, particularly its role in neurodegenerative diseases and cellular transformation.

Mechanisms of Biological Activity

1. Interaction with Biomolecules

Aluminium ions can interact with various biomolecules, affecting their structure and function. Studies have shown that aluminium can bind to phosphate groups in nucleic acids and proteins, potentially altering their conformation and activity. For instance, aluminium's interaction with adenosine triphosphate (ATP) may disrupt energy metabolism within cells .

2. Neurotoxicity

Research indicates that aluminium exposure can lead to neurotoxic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Aluminium has been shown to enhance oxidative stress and promote the aggregation of amyloid-beta peptides, which are crucial in AD pathology. In transgenic mouse models of AD, dietary aluminium resulted in increased levels of neuroinflammation and tau protein aggregation .

3. Chelation Therapy

Aluminium chelation therapy has been explored as a means to mitigate aluminium toxicity. In clinical studies, patients with multiple sclerosis (MS) showed improvement after undergoing EDTA chelation therapy to remove aluminium from their systems. The therapy significantly reduced urinary aluminium levels and correlated with improved neurological symptoms .

Table 1: Summary of Key Research Findings on this compound

StudyFindingsImplications
Aluminium interacts with ATP, potentially disrupting cellular energy metabolism.May contribute to neurodegeneration.
EDTA chelation therapy reduces aluminium levels in MS patients, improving symptoms.Supports therapeutic use of chelation for aluminium toxicity.
Increased glutamate levels observed in the brain following aluminium exposure.Suggests a mechanism for excitotoxicity linked to neurodegenerative diseases.
Aluminium enhances tau protein aggregation in AD models.Indicates a potential role in Alzheimer’s pathology.
Chronic exposure to aluminium transforms mammary epithelial cells in vitro.Raises concerns about carcinogenic potential.

Case Studies

Case Study 1: Multiple Sclerosis Improvement through Chelation Therapy

A study involving patients with MS demonstrated that those subjected to EDTA chelation therapy showed significant reductions in urinary aluminium levels after ten treatments. Patients reported improvements in neurological function, including reduced fatigue and enhanced motor skills .

Case Study 2: Neurotoxic Effects in Animal Models

In vivo studies on rats exposed to aluminium chloride revealed significant increases in brain glutamate levels and alterations in GABAergic activity, indicating that aluminium may disrupt neurotransmitter balance and contribute to excitotoxicity .

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